N-(2-chloropyridin-3-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2-CHLORO-3-PYRIDYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-3-PYRIDYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloropyridyl, furyl, and trifluoromethyl groups. Common reagents and conditions used in these reactions include:
Starting Materials: Pyrimidine derivatives, chloropyridine, furyl compounds, and trifluoromethylating agents.
Reagents: Strong bases (e.g., sodium hydride), catalysts (e.g., palladium catalysts), and solvents (e.g., dimethylformamide).
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and controlled pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-3-PYRIDYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defurylated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-3-PYRIDYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways: Biological pathways that are activated or inhibited by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLORO-3-PYRIDYL)-5-(2-FURYL)-7-(METHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- N-(2-CHLORO-3-PYRIDYL)-5-(2-FURYL)-7-(ETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Uniqueness
N-(2-CHLORO-3-PYRIDYL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C17H9ClF3N5O2 |
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Molecular Weight |
407.7 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H9ClF3N5O2/c18-14-10(3-1-5-22-14)25-16(27)9-8-23-26-13(17(19,20)21)7-11(24-15(9)26)12-4-2-6-28-12/h1-8H,(H,25,27) |
InChI Key |
MJVPUHFWEXRXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
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